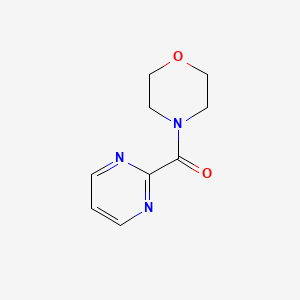

4-(pyrimidine-2-carbonyl)morpholine

Description

4-(Pyrimidine-2-carbonyl)morpholine is a heterocyclic compound featuring a pyrimidine ring connected to a morpholine moiety via a carbonyl group. These derivatives are often explored for their pharmacological properties, including receptor modulation (e.g., EP2 potentiation) and kinase inhibition . The carbonyl linkage in this compound may enhance electronic interactions with biological targets, distinguishing it from directly bonded pyrimidine-morpholine analogs.

Properties

IUPAC Name |

morpholin-4-yl(pyrimidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(8-10-2-1-3-11-8)12-4-6-14-7-5-12/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZPWPIUCHLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrimidine-2-carbonyl)morpholine typically involves the reaction of pyrimidine-2-carboxylic acid with morpholine. This reaction can be facilitated by using coupling agents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group, allowing it to react with the amine group of morpholine to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidine-2-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Pyrimidine-2-carbonyl)morpholine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(pyrimidine-2-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The carbonyl group and the heterocyclic rings play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity Profiles

Key Findings :

- Heterocycle Impact : Morpholine-containing pyrimidines (e.g., CID2992168) exhibit superior EP2 receptor potentiation compared to piperidine (CID3239428) or pyrrolidine analogs . The oxygen atom in morpholine may improve hydrogen bonding or solubility.

- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in CID2992168) enhance EP2 activity, while halogen substituents (e.g., Cl in 4-(4-chloropyrimidin-2-yl)morpholine) are common in agrochemical intermediates .

Solubility and Physicochemical Properties

Table 2: Solubility and Stability of Selected Analogs

Key Findings :

- Benzylmorpholine derivatives (e.g., compounds 3 and 7) exhibit high aqueous solubility (~180 μM), critical for bioavailability .

- Morpholine-linked benzothiazoles (e.g., compound 1 in ) show improved kinase inhibition (52.1% inhibition at 1 μM) compared to non-morpholine analogs, suggesting solubility and target engagement benefits .

Biological Activity

4-(Pyrimidine-2-carbonyl)morpholine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring linked to a pyrimidine moiety via a carbonyl group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

The mechanism of action for this compound primarily involves binding to specific molecular targets such as enzymes and receptors. The carbonyl group and the heterocyclic rings are critical for the compound's binding affinity and specificity, influencing its pharmacological effects.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine-based compounds, including this compound, exhibit potent inhibition against several enzymes. For instance, studies have shown that modifications to the morpholine ring can significantly enhance inhibitory potency against the NAE-producing enzyme NAPE-PLD. Substituting morpholine with more hydrophobic groups has been reported to increase activity by up to four-fold .

Receptor Modulation

This compound has also demonstrated multitarget properties, showing activity towards various G-protein coupled receptors (GPCRs). For example, it has been evaluated for its ability to inhibit forskolin-stimulated intracellular accumulation of cAMP, indicating potential applications in modulating signaling pathways associated with metabolic disorders .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that specific modifications to the pyrimidine and morpholine components can lead to significant changes in biological activity. The following table summarizes key findings from SAR studies:

Case Study 1: NAPE-PLD Inhibition

A study focused on optimizing pyrimidine-4-carboxamide derivatives highlighted that replacing morpholine with smaller amines resulted in compounds with significantly improved inhibitory profiles against NAPE-PLD. The most potent compound achieved an IC50 value of 72 nM, demonstrating the importance of structural optimization in drug design .

Case Study 2: GPCR Activity

Another investigation into the multitarget properties of pyrimidine derivatives found that certain analogues exhibited comparable potency to established drugs in inhibiting cAMP production through GPCR pathways. This suggests that this compound could be further developed for therapeutic applications targeting these receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.